molecular formula C21H26ClN3O4S B277891 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

货号 B277891
分子量: 452 g/mol
InChI 键: LRRUAVLUFQBSJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in B-cell development and survival. Inhibition of BTK by 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has been shown to have potent and selective inhibition of BTK in preclinical studies. Inhibition of BTK leads to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

实验室实验的优点和局限性

One of the advantages of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic candidate for the treatment of B-cell malignancies. However, one limitation of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is its potential for off-target effects, as it may also inhibit other kinases in addition to BTK. Further studies are needed to fully understand the safety and efficacy of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide in clinical settings.

未来方向

There are several future directions for the development and application of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide. One potential direction is the combination of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide with other targeted therapies, such as venetoclax and lenalidomide, to improve treatment outcomes in B-cell malignancies. Another direction is the development of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Further studies are also needed to fully understand the safety and efficacy of 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide in clinical trials, and to identify biomarkers for patient selection and response prediction.

合成方法

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide can be synthesized using a multi-step process. The starting material is 4-chlorophenol, which is converted to 4-chlorophenyl ether through a Williamson ether synthesis reaction. The 4-chlorophenyl ether is then reacted with 2-methylpropanoyl chloride to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride, and the resulting alcohol is reacted with 4-(methylsulfonyl)piperazine and 4-bromoaniline to form the final product, 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide.

科学研究应用

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has shown potent and selective inhibition of BTK, leading to inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. 2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

属性

产品名称

2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

分子式

C21H26ClN3O4S

分子量

452 g/mol

IUPAC 名称

2-(4-chlorophenoxy)-2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H26ClN3O4S/c1-21(2,29-19-10-4-16(22)5-11-19)20(26)23-17-6-8-18(9-7-17)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26)

InChI 键

LRRUAVLUFQBSJJ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Cl

规范 SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。